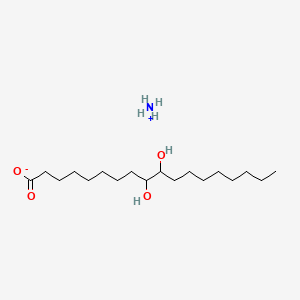
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt typically involves the hydroxylation of stearic acid. This can be achieved through the following steps:
Hydroxylation: Stearic acid is subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like hydrogen peroxide (H₂O₂).
Neutralization: The resulting 9,10-dihydroxystearic acid is then neutralized with ammonium hydroxide (NH₄OH) to form the monoammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient hydroxylation and neutralization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 9,10-diketostearic acid, 9,10-dicarboxystearic acid
Reduction: 9,10-dihydroxyoctadecane, 9,10-dihydroxyalkanes
Substitution: 9,10-dichlorostearic acid, 9,10-dibromostearic acid
科学的研究の応用
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for understanding fatty acid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable surfactants and lubricants.
作用機序
The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt involves its interaction with lipid membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting membrane fluidity and enzyme activity. The compound may also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.
類似化合物との比較
Similar Compounds
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- 9,10-Dihydroxystearic acid
- 9,10-Diketostearic acid
Uniqueness
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt is unique due to its ammonium salt form, which enhances its solubility in water compared to its ester or free acid counterparts. This property makes it particularly useful in aqueous applications and formulations.
生物活性
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt, also known as 9,10-dihydroxystearic acid, is a hydroxy fatty acid derived from stearic acid. This compound has garnered interest due to its potential biological activities, particularly in inflammation modulation, metabolic regulation, and tissue repair. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H36O4
- Molecular Weight : 316.48 g/mol
- CAS Number : 10067-09-1
The compound features hydroxyl groups at the 9th and 10th carbon positions of the octadecanoic chain, which may influence its reactivity and biological functions.
Anti-inflammatory Effects
Recent studies have highlighted the role of octadecanoids in mediating inflammatory responses. Octadecanoic acid derivatives have been shown to modulate the production of pro-inflammatory cytokines. For instance, research indicates that certain octadecanoid metabolites can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Mechanism of Action | Reference |
|---|---|---|
| 9(10)-EpOME | Inhibits COX enzymes | |
| 9,10-dihydroxystearic acid | Reduces cytokine release | |
| Other octadecanoids | Modulate immune cell activity |
Metabolic Regulation
Octadecanoic acid derivatives are involved in metabolic processes. They have been implicated in lipid metabolism and energy homeostasis. Studies suggest that these compounds may enhance insulin sensitivity and play a role in glucose metabolism .
Case Study: Insulin Sensitivity
A study conducted on diabetic models demonstrated that supplementation with octadecanoid derivatives improved glucose uptake in muscle tissues, suggesting their potential as therapeutic agents for metabolic disorders .
Tissue Repair and Cell Proliferation
The biological activity of octadecanoids extends to tissue repair mechanisms. They have been found to promote cell proliferation and migration in fibroblasts, which are essential for wound healing. This effect is thought to be mediated through signaling pathways involving growth factors such as TGF-β .
Table 2: Effects on Cell Proliferation
| Compound | Effect on Cell Type | Reference |
|---|---|---|
| Octadecanoic acid derivatives | Promotes fibroblast growth | |
| 9,10-dihydroxystearic acid | Enhances epithelial repair |
Safety and Toxicity
While octadecanoic acid derivatives exhibit promising biological activities, their safety profile requires careful consideration. Preliminary toxicity studies indicate that at certain concentrations, these compounds do not exhibit significant cytotoxicity; however, further research is needed to establish safe dosage levels for therapeutic applications .
特性
CAS番号 |
84753-04-8 |
|---|---|
分子式 |
C18H36O4.H3N C18H39NO4 |
分子量 |
333.5 g/mol |
IUPAC名 |
azanium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.H3N/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);1H3 |
InChIキー |
VYYNBCZACIOXPU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[NH4+] |
関連するCAS |
120-87-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















